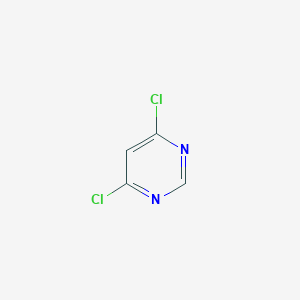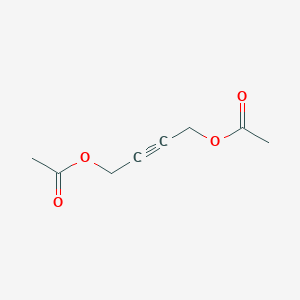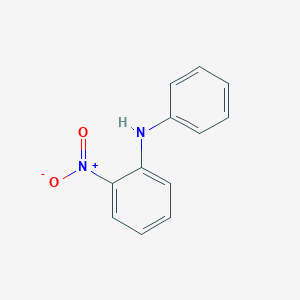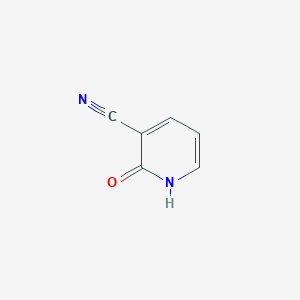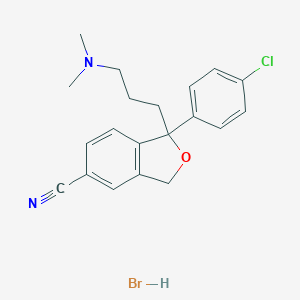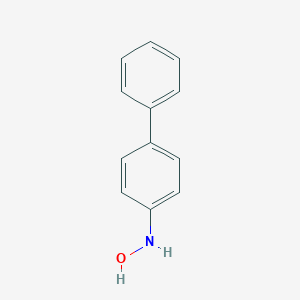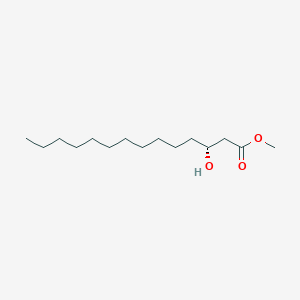
Methyl (3R)-3-Hydroxytetradecanoate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (3R)-3-Hydroxytetradecanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-Hydroxytetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and environmental friendliness. The process involves the reaction of (3R)-3-Hydroxytetradecanoic acid with methanol in the presence of a lipase enzyme, which acts as a catalyst to facilitate the esterification reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R)-3-Hydroxytetradecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include (3R)-3-Ketotetradecanoate and (3R)-3-Carboxytetradecanoate.
Reduction: The major product is (3R)-3-Hydroxytetradecanol.
Substitution: The products depend on the nucleophile used, such as (3R)-3-Halotetradecanoate or (3R)-3-Aminotetradecanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-3-Hydroxytetradecanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of lipases and esterases.
Medicine: It is explored for its potential as a drug delivery agent due to its biocompatibility and ability to form micelles.
Industry: It is used in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of Methyl (3R)-3-Hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release (3R)-3-Hydroxytetradecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S)-3-Hydroxytetradecanoate: The S-enantiomer of the compound, which has different stereochemistry.
Methyl (3R)-3-Hydroxyhexadecanoate: A similar compound with a longer carbon chain.
Methyl (3R)-3-Hydroxydecanoate: A similar compound with a shorter carbon chain.
Uniqueness
Methyl (3R)-3-Hydroxytetradecanoate is unique due to its specific stereochemistry and chain length, which influence its physical and chemical properties. The R-configuration at the third carbon provides distinct interactions with biological molecules, making it valuable in chiral synthesis and enzymatic studies.
Eigenschaften
IUPAC Name |
methyl (3R)-3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl (3R)-3-Hydroxytetradecanoate in the context of the presented research?
A1: this compound serves as a crucial starting material for synthesizing (3R)-3-Benzyloxytetradecanoic acid []. This synthesis is particularly important because (3R)-3-Benzyloxytetradecanoic acid can be further utilized to modify the structure of oxazolines derived from glucosamine derivatives, which are relevant to bacterial endotoxin research.
Q2: How is this compound transformed into (3R)-3-Benzyloxytetradecanoic acid according to the research?
A2: The research paper describes a specific chemical transformation []: this compound, when dissolved in benzene and treated with benzyl bromide, silver oxide, and anhydrous calcium sulfate, undergoes a reaction that replaces the hydroxyl group (-OH) with a benzyl group (-OCH2C6H5). This results in the formation of the benzyl ether derivative. Subsequent saponification (alkaline hydrolysis) of the methyl ester yields (3R)-3-Benzyloxytetradecanoic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



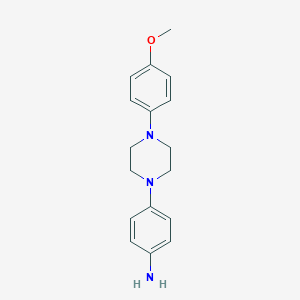
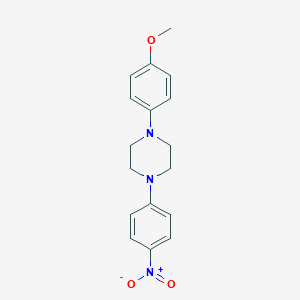
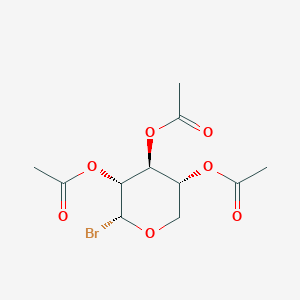
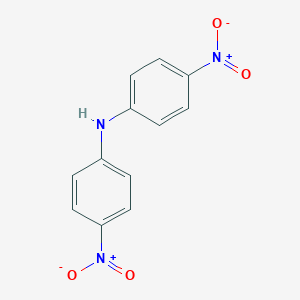
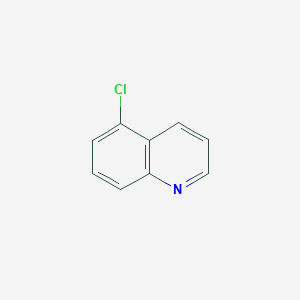

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
